molecular formula C19H17NO2 B11948890 2-(2-methylphenoxy)-N-(naphthalen-1-yl)acetamide

2-(2-methylphenoxy)-N-(naphthalen-1-yl)acetamide

Katalognummer: B11948890
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: PAMHZEOXUKDXSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE: is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.353 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE typically involves the reaction of naphthalene-2-amine with 2-o-tolyloxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

  • N-NAPHTHALEN-1-YL-2-O-TOLYLOXY-ACETAMIDE
  • 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
  • N-(2-(NAPHTHALEN-2-YLOXY)-ETHYL)-ACETAMIDE
  • N-M-TOLYL-2-O-TOLYLOXY-ACETAMIDE

Uniqueness: N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE is unique due to its specific substitution pattern on the naphthalene ring and the presence of the o-tolyloxy group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

2-(2-methylphenoxy)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H17NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2-12H,13H2,1H3,(H,20,21)

InChI-Schlüssel

PAMHZEOXUKDXSP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.